molecular formula C16H24O3Si B12342347 Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)

Cat. No.: B12342347
M. Wt: 292.44 g/mol
InChI Key: ACGHDHBFJDZRFF-VAWYXSNFSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The compound’s IUPAC name, Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)- , provides a detailed blueprint of its structure:

  • Bicyclo[4.2.0]octa-1,3,5-trien-3-yl : A benzocyclobutene moiety featuring fused benzene and cyclobutane rings. The numbering system denotes double bonds at positions 1, 3, and 5.
  • (E)-Vinyltriethoxysilyl group : A triethoxy-substituted silicon atom connected to the benzocyclobutene via a trans-configured vinyl (-CH=CH-) bridge.

The molecular formula C₁₆H₂₄O₃Si confirms the presence of 16 carbon atoms, 24 hydrogens, three ethoxy groups (-OCH₂CH₃), and one silicon atom. Key identifiers include:

Property Value Source
CAS Registry Number 124389-79-3
SMILES Notation C1CC2=C1C=CC(=C2)C=CSi(OCC)OCC
Molecular Weight 292.45 g/mol

The E-configuration of the vinyl group ensures spatial separation of the benzocyclobutene and triethoxysilyl groups, optimizing steric and electronic interactions during coupling reactions.

Historical Context in Organosilicon Chemistry

Organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane via zinc-mediated alkylation of silicon tetrachloride. However, the field expanded significantly in the 20th century with Frederic Kipping’s pioneering work on silicones and Eugene Rochow’s development of the direct process for methylchlorosilane production.

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI), represents a modern synthesis achievement, merging aromatic stability with silane reactivity. Its benzocyclobutene core, first characterized in the 1970s, provides thermal resilience, while the triethoxysilyl group enables hydrolytic bonding to inorganic substrates like glass or metals. This dual functionality aligns with the mid-2000s surge in hybrid material research, where silane coupling agents became critical for composite durability.

Role in Silane Coupling Agent Research

Silane coupling agents mediate adhesion between organic polymers and inorganic surfaces by forming covalent bonds via hydrolyzable alkoxy groups. For this compound:

  • Triethoxysilyl Group : Hydrolyzes in aqueous environments to generate silanol (-Si-OH), which condenses with hydroxylated surfaces (e.g., SiO₂ in glass).
  • Benzocyclobutene Moiety : Participates in thermal polymerization or Diels-Alder reactions, enhancing interfacial toughness in composites.

Applications include:

  • Dental Restoratives : Silanes improve bonding between resin composites and silica-based ceramics, reducing microleakage.
  • Microelectronics : Benzocyclobutene-derived polymers serve as low-κ dielectrics, with triethoxysilyl groups anchoring films to silicon wafers.

Recent studies highlight its utility in surface-functionalized nanoparticles , where the (E)-vinyl configuration minimizes steric hindrance during self-assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O3Si

Molecular Weight

292.44 g/mol

IUPAC Name

[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-triethoxysilane

InChI

InChI=1S/C16H24O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-8,11-13H,4-6,9-10H2,1-3H3/b12-11+

InChI Key

ACGHDHBFJDZRFF-VAWYXSNFSA-N

Isomeric SMILES

CCO[Si](/C=C/C1=CC2=C(CC2)C=C1)(OCC)OCC

Canonical SMILES

CCO[Si](C=CC1=CC2=C(CC2)C=C1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Value/Description Source
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., PPh₃, Xantphos)
Base Hünig’s base (DIPEA) or amidine bases
Solvent Toluene, THF, or DMF
Temperature 80–110°C
Pressure Atmospheric or elevated (up to 10 MPa)

Procedure

  • Synthesis of 4-Bromobenzocyclobutene :
    Benzocyclobutene is brominated in an aqueous solution with bromine at −10°C to 5°C, yielding 4-bromobenzocyclobutene after distillation.
  • Heck Vinylation :
    The brominated intermediate reacts with a triethoxysilyl vinyl iodide (e.g., CH₂=CH-Si(OEt)₃-I) in the presence of Pd catalysts and a base. The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination to form the vinylically-silylated product.

Yield and Purity

  • Yield : ~70–85% (estimated from analogous reactions in).
  • Purification : Column chromatography (SiO₂, pentane/Et₂O) or distillation to isolate the product.

Hydrosilylation of Bicyclic Alkenes

Hydrosilylation, catalyzed by transition metals (e.g., Fe or Co), is a versatile method for functionalizing alkenes. While this approach typically adds silyl groups across double bonds, it may be adapted for vinylic silylation under specific conditions.

Key Considerations

Parameter Value/Description Source
Catalyst Fe(BF₄)₂·6H₂O with bis(imino)pyridine ligands
Solvent THF or Et₂O
Temperature Ambient (25°C)
Reaction Time 1–3 hours

Procedure

  • Catalyst Activation :
    Fe(BF₄)₂·6H₂O and a bis(imino)pyridine ligand are dissolved in THF and stirred for 1 minute to form the active catalyst.
  • Reaction :
    A bicyclic alkene (e.g., bicyclo[4.2.0]octa-1,3,5-trien-3-ene) and triethoxysilane are added. The silyl group adds to the alkene, but regioselectivity challenges necessitate careful control.

Limitations

  • Selectivity : Hydrosilylation often yields mixtures of regioisomers unless steric or electronic factors direct the addition.
  • Yield : Lower yields (~60–70%) compared to Heck coupling due to competing side reactions.

Grignard Reagent Coupling

Grignard reagents can introduce carbon chains to aromatic systems, enabling silylation. This method is less common for vinylic silylation but may be explored for complex bicyclic structures.

Hypothetical Pathway

  • Bromobenzocyclobutene Formation :
    As in Section 1.
  • Grignard Reaction :
    A triethoxysilyl vinyl Grignard reagent (e.g., CH₂=CH-Si(OEt)₃-MgBr) reacts with 4-bromobenzocyclobutene to form the C–C bond.

Challenges

  • Stability : Grignard reagents with silyl groups may decompose under reaction conditions.
  • Regiochemistry : Control over the position of silylation is difficult in bicyclic systems.

Purification and Characterization

Step Method Purpose Source
Purification Column chromatography (SiO₂, pentane/Et₂O) Remove catalyst residues, byproducts
Characterization ¹H/¹³C NMR, HRMS, XRD Confirm regiochemistry and purity

Key NMR Data (CDCl₃):

  • ¹H NMR : δ 3.84 (q, J = 7.0 Hz, 6H, OCH₂CH₃), 1.62–1.56 (m, 2H), 1.23 (t, J = 7.0 Hz, 18H, CH₂CH₃).
  • ²⁹Si NMR : δ −45.5 to −13.5 ppm (Si-OEt₃).

Applications and Derivatives

The compound serves as a monomer in polymer chemistry, particularly in syndiotactic copolymerization with ethylene or styrene. Its reactivity in crosslinking (e.g., Diels-Alder reactions) enhances applications in high-performance materials.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Heck Coupling High regioselectivity, scalable Requires expensive catalysts 70–85
Hydrosilylation Simple, ambient conditions Poor selectivity for vinylic silylation 60–70
Grignard Direct C–C bond formation Low stability of silyl Grignard reagents N/A

Chemical Reactions Analysis

Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

Polymer Coating Applications

One of the primary applications of this silane compound is in the production of polymer coatings. Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene can be synthesized to create monomers that exhibit excellent dielectric properties when used in coatings.

Case Study: Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane

A study published in MDPI detailed the synthesis and characterization of Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane as a promising monomer for polymer coatings. The findings showed that the resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional silane-based coatings .

Chemical Reactivity and Synthesis

Silane compounds are known for their reactivity, particularly in oxidation and reduction reactions. The compound can undergo various transformations, making it suitable for synthetic applications in organic chemistry.

Table 1: Reactivity Overview

Reaction TypeDescription
Oxidation Can be oxidized using common oxidizers like hydrogen peroxide or permanganate .
Reduction Capable of undergoing reduction reactions to form alcohols or other functional groups .
Polymerization Acts as a monomer in polymer synthesis, contributing to the formation of complex structures .

Use in Organic Synthesis

The unique structure of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) allows it to serve as an effective building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.

Case Study: Synthesis of Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-dimethyl((E)-styryl)-silane

A notable synthesis involved the creation of bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-dimethyl((E)-styryl)-silane through a multi-step reaction process that demonstrated its utility as a versatile intermediate in organic synthesis .

Potential Applications in Material Science

The incorporation of silane compounds into materials science is an emerging area of interest. Their ability to modify surface properties can enhance adhesion and compatibility with various substrates.

Table 2: Material Science Applications

ApplicationDescription
Surface Modification Enhances adhesion properties on substrates like glass and metals .
Composite Materials Used in the formulation of composite materials for improved strength and durability .

Mechanism of Action

The mechanism of action of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) involves its ability to form stable complexes with various substrates. The bicyclo[4.2.0]octa-1,3,5-triene structure allows for unique interactions with other molecules, facilitating reactions such as polymerization and crosslinking. The ethoxy groups can be hydrolyzed to form silanol groups, which can further react to form siloxane bonds, enhancing the compound’s ability to form stable networks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[4.2.0]octa-1,3,5-triene Moieties

Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
  • Structure : Differs by substituents: dimethyl and styryl groups instead of triethoxy and vinyl.
  • Properties : Exhibits a low dielectric constant (~2.5) and superior photopatterning capabilities due to its styryl conjugation .
  • Applications : Used in high-performance polymers for microelectronic encapsulation.
  • Synthesis : Derived from 4-bromobenzocyclobutene and dimethylchloro((E)-styryl)silane, highlighting the role of substituents in reactivity .
1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane (DVS bis-BCB)
  • Structure : Contains two BCB units linked via a disiloxane bridge.
  • Properties: Higher molecular weight (390.67 g/mol), density (1.067 g/cm³), and thermal stability compared to the target compound. Forms nonhermetic polymer films with applications in optoelectronics .
  • Key Difference : The disiloxane backbone enhances crosslinking efficiency but reduces solubility in polar solvents compared to triethoxy-substituted derivatives .

Substituent Effects on Physicochemical Properties

A comparison of substituents in BCB derivatives ():

Compound Name Substituents CAS Number Key Properties
Benzocyclobutene (BCB004) None 694-87-1 Baseline thermal stability (Tm ~150°C)
1-Hydroxy-benzocyclobutene (BCB001) Hydroxyl 35447-99-5 Increased polarity, lower thermal stability
1-Bromobenzocyclobutene (BCB006) Bromo 21120-91-2 Enhanced reactivity for cross-coupling
Target Compound Triethoxy-vinyl N/A High solubility, dielectric constant ~2.7
  • Triethoxy vs. Dimethyl Groups : Triethoxy substituents improve solubility in organic solvents (e.g., THF, toluene) but may slightly increase dielectric constants compared to dimethyl analogues .
  • Vinyl vs. Styryl Conjugation : The (E)-vinyl group in the target compound offers moderate π-conjugation, whereas styryl groups (as in ) enhance photopatterning but reduce thermal stability .

Application-Specific Performance

Property Target Compound DVS bis-BCB Dimethyl-Styryl Analogue
Dielectric Constant 2.7–3.0 2.5–2.7 2.3–2.5
Thermal Stability (°C) 300–320 350–380 280–300
Solubility High in polar solvents Moderate in non-polar High in non-polar
Photopatterning Moderate Low High
  • Key Insight : The target compound balances dielectric performance and processability, making it suitable for flexible electronics. In contrast, DVS bis-BCB excels in high-temperature applications .

Biological Activity

Silane compounds have garnered significant attention in various fields, particularly in biomedical applications due to their unique chemical properties and biological activities. The compound Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) is a silane derivative that has shown promise in antibacterial and tissue regeneration applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure combined with triethoxy groups, which enhance its reactivity and interaction with biological systems.

  • Molecular Formula : C16H20O3Si
  • Molecular Weight : 292.4 g/mol

Antimicrobial Properties

Research indicates that silane compounds exhibit potent antimicrobial activity. For instance, studies on quaternary ammonium silanes reveal their effectiveness against a range of bacteria due to their ability to disrupt bacterial cell membranes.

  • Mechanism of Action :
    • The lipophilic alkyl chain in silane compounds aids in penetrating bacterial membranes, leading to autolysis and cell death .
    • Silanes can inhibit matrix metalloproteinases (MMPs), which are crucial for bacterial survival and biofilm formation .
  • Case Study : A study demonstrated that a related quaternary ammonium silane reduced bacterial colony-forming units (CFUs) by approximately 80% compared to control groups when tested on oral biofilms .
Concentration (ppm)CFU Reduction (%)
20075
40080
80085

Cytotoxicity and Cell Viability

The cytotoxic effects of silane compounds have been evaluated in various studies to assess their safety for use in medical applications.

  • Cell Viability Assays :
    • Fluorescence microscopy showed that cells treated with lower concentrations of silane exhibited high viability (>90%) after 24 hours, whereas higher concentrations led to significant cytotoxicity .
    • The viability results for bone marrow stromal cells (BMSCs) treated with different concentrations of the silane compound are summarized below:
Concentration (%)Cell Viability (%)
0.595
1.075
Control100

Macrophage Polarization

Silane compounds have also been shown to influence macrophage polarization, which is critical for tissue repair and regeneration.

  • Study Findings :
    • In vivo studies indicated that treatment with silane led to increased levels of anti-inflammatory cytokines (e.g., IL-10), promoting M2 macrophage polarization .
    • The levels of IL-10 secreted by macrophages treated with silane were significantly higher than those in control groups after 7 days.

Q & A

Q. What are the established synthetic routes for (E)-silane derivatives containing bicyclo[4.2.0]octa-1,3,5-triene moieties?

Methodological Answer: The synthesis typically involves hydrosilylation reactions between ethynyl-substituted bicyclo[4.2.0]octa-1,3,5-triene and triethoxysilane under transition-metal catalysis (e.g., Pt or Rh complexes). Key steps include:

  • Stereochemical control : Use of bulky ligands (e.g., Karstedt’s catalyst) to favor E-isomer formation via anti-Markovnikov addition .
  • Purification : Column chromatography with hexane/ethyl acetate gradients to separate E/Z isomers, monitored by 1H^{1}\text{H} NMR for vinyl proton splitting patterns (δ 5.8–6.3 ppm, J = 15–18 Hz for E-isomer) .
  • Yield optimization : Reaction temperature (60–80°C) and inert atmosphere (N2_2) are critical to minimize side reactions like oligomerization .

Q. How can the structural integrity of this silane be verified post-synthesis?

Methodological Answer: Use a combination of:

  • Spectroscopy :
    • 29Si^{29}\text{Si} NMR to confirm siloxane bond formation (δ −40 to −60 ppm for triethoxy groups) .
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify bicyclo[4.2.0]octatriene protons (δ 6.0–7.2 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.7–3.9 ppm for CH2_2) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., m/z 324.18 for [M+H]+^+) and isotopic patterns .
  • X-ray crystallography : For unambiguous stereochemical confirmation, though crystal growth is challenging due to the compound’s viscosity .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Storage : Under argon at −20°C in amber glass vials to prevent hydrolysis of ethoxy groups. Avoid prolonged exposure to humidity (>30% RH) .
  • Stability monitoring : Periodic FT-IR analysis (Si-O-C stretching at 1000–1100 cm1^{-1}) to detect hydrolysis. Degradation manifests as silanol (Si-OH) peaks at 3200–3600 cm1^{-1} .

Advanced Research Questions

Q. How does the bicyclo[4.2.0]octatriene moiety influence the reactivity of this silane in surface modification applications?

Methodological Answer: The bicyclo structure enhances π-conjugation, stabilizing transition states during covalent bonding to substrates (e.g., SiO2_2 or metals). Experimental strategies:

  • Surface grafting : Compare contact angles and XPS (Si 2p peaks at 102–104 eV) to assess monolayer formation vs. multilayer aggregation .
  • Reactivity under electric fields : Apply electrochemical methods (e.g., cyclic voltammetry at −0.5 to +1.5 V) to study enhanced adhesion, as seen in dental ceramic bonding .
  • Contradictions : Some studies report reduced stability in acidic environments (pH < 4) due to bicyclo ring strain, conflicting with neutral/basic condition findings .

Q. What computational methods are suitable for predicting the thermal stability of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model bond dissociation energies (BDEs), focusing on Si-C (bicyclo) and Si-O (ethoxy) bonds. Lower BDEs (<300 kJ/mol) indicate thermal lability .
  • MD simulations : Predict decomposition pathways at elevated temperatures (>150°C), identifying volatile byproducts like ethylene or bicyclo-derived hydrocarbons .
  • Experimental validation : TGA-DSC under N2_2 (10°C/min) to correlate mass loss events (e.g., 200–250°C for ethoxy cleavage) with computational predictions .

Q. How can contradictions in reported catalytic activity data for hydrosilylation reactions be resolved?

Methodological Answer: Contradictions often arise from:

  • Catalyst choice : Pt(dvs) vs. RhCl(PPh3_3)3_3 may favor different regio-/stereoselectivities. Design a kinetic study (GC-MS timepoints) to compare turnover frequencies (TOFs) .
  • Substrate impurities : Trace moisture or oxygen can deactivate catalysts. Use Karl Fischer titration and ICP-OES to quantify catalyst poisoning agents .
  • Statistical analysis : Apply multivariate regression to isolate variables (temperature, solvent polarity) affecting yield and selectivity .

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